molecular formula C16H20N2O3S2 B14169620 methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate CAS No. 500194-47-8

methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate

Cat. No.: B14169620
CAS No.: 500194-47-8
M. Wt: 352.5 g/mol
InChI Key: BSRUGJGNTFHJIK-UHFFFAOYSA-N
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Description

Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple functional groups, including an ester, a thioether, and a diazatricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The starting materials often include ethyl-substituted cyclic compounds, sulfur-containing reagents, and diazatricyclic intermediates. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate is unique due to its specific tricyclic structure and the presence of multiple functional groups

Properties

CAS No.

500194-47-8

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate

InChI

InChI=1S/C16H20N2O3S2/c1-5-11-17-14(22-8-12(19)20-4)13-9-6-16(2,3)21-7-10(9)23-15(13)18-11/h5-8H2,1-4H3

InChI Key

BSRUGJGNTFHJIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=N1)SCC(=O)OC

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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